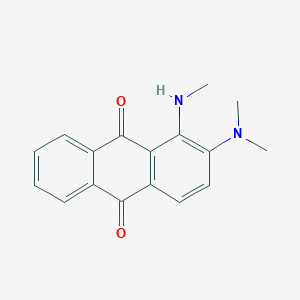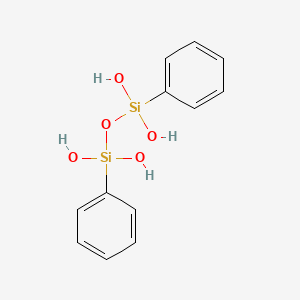
1,3-Diphenyldisiloxane-1,1,3,3-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is an organosilicon compound with the molecular formula
C12H14O5Si2
. It features a disiloxane backbone with phenyl groups attached to the silicon atoms and hydroxyl groups attached to both silicon atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol can be synthesized through several methods. One common approach involves the hydrolysis of 1,3-diphenyldisiloxane dichloride in the presence of water or a suitable base. The reaction typically proceeds as follows:
Ph2SiCl2+2H2O→Ph2Si(OH)2+2HCl
In this reaction, the dichloride compound reacts with water to form the desired tetraol product and hydrochloric acid as a byproduct. The reaction is usually carried out under controlled conditions to ensure complete hydrolysis and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of the corresponding dichloride compound. This process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Diphenyldisiloxane-1,1,3,3-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted siloxane derivatives.
科学的研究の応用
1,3-Diphenyldisiloxane-1,1,3,3-tetraol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-diphenyldisiloxane-1,1,3,3-tetraol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The phenyl groups provide hydrophobic interactions, which can affect the compound’s solubility and compatibility with different solvents and materials.
類似化合物との比較
Similar Compounds
1,3-Diphenyldisiloxane-1,1,3,3-tetramethyl: Similar structure but with methyl groups instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetrachloride: Chlorine atoms instead of hydroxyl groups.
1,3-Diphenyldisiloxane-1,1,3,3-tetraethoxy: Ethoxy groups instead of hydroxyl groups.
Uniqueness
1,3-Diphenyldisiloxane-1,1,3,3-tetraol is unique due to its combination of phenyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in fields requiring specific solubility and reactivity characteristics.
特性
分子式 |
C12H14O5Si2 |
|---|---|
分子量 |
294.41 g/mol |
IUPAC名 |
[dihydroxy(phenyl)silyl]oxy-dihydroxy-phenylsilane |
InChI |
InChI=1S/C12H14O5Si2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10,13-16H |
InChIキー |
NRVLJWMRMRRPMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](O)(O)O[Si](C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



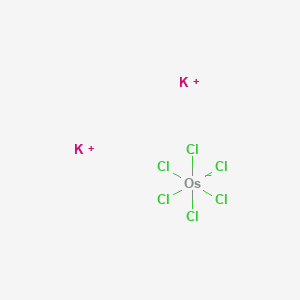
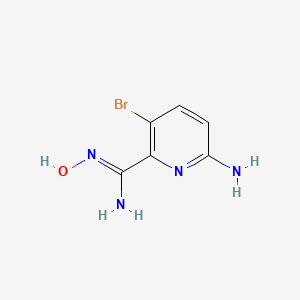
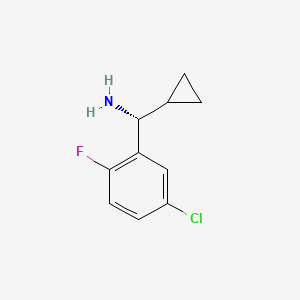
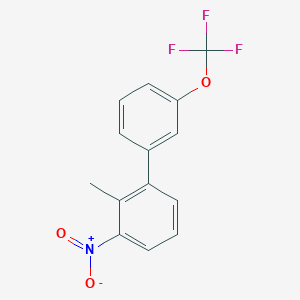
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
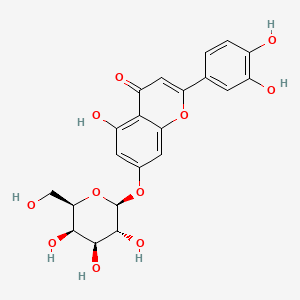
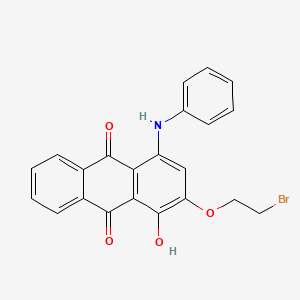
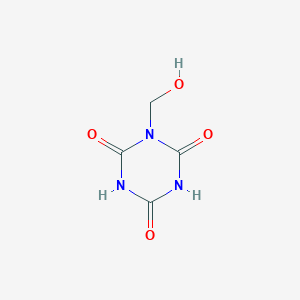
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)

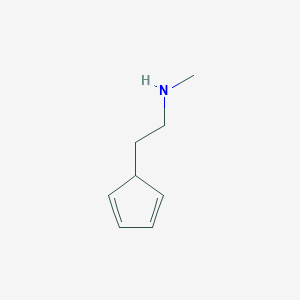
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
